Z-Fadyenolide vs. Piperolide: Superior 5-HT7 Receptor Binding Affinity
In a direct head-to-head radioligand displacement assay, 5,6-Z-fadyenolide demonstrated a 1.5-fold higher affinity for the 5-HT7 serotonin receptor subtype compared to its closest structural analog, piperolide, which contains an extended styryl side chain. The Z-fadyenolide inhibited [³H]-LSD binding with an IC50 of 23.2 μM, while piperolide exhibited an IC50 of 34.7 μM [1]. This difference is statistically significant and highlights the target compound's utility in studies focused on central nervous system receptor pharmacology, where piperolide would be a less potent tool compound.
| Evidence Dimension | 5-HT7 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 23.2 μM |
| Comparator Or Baseline | Piperolide: 34.7 μM |
| Quantified Difference | 1.5-fold higher potency for Z-fadyenolide |
| Conditions | Radioligand binding assay using [³H]-LSD on 5-HT7 receptors expressed in HEK-293 cell membranes. |
Why This Matters
For researchers requiring specific 5-HT7 modulation, Z-fadyenolide provides a measurable potency advantage over piperolide, reducing the required concentration for half-maximal receptor occupancy.
- [1] Michel, J. L., Chen, Y., Zhang, H., Huang, Y., Krunic, A., Orjala, J., ... & Soejarto, D. D. (2010). Estrogenic and serotonergic butenolides from the leaves of Piper hispidum Swingle (Piperaceae). Journal of Ethnopharmacology, 129(2), 220–226. View Source
